N-(3-Fluorobenzyl)pyrrolidine-2-carboxamide

Description

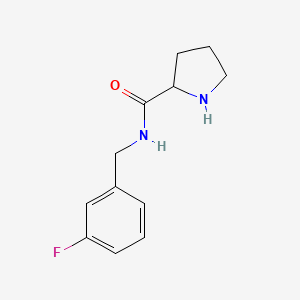

N-(3-Fluorobenzyl)pyrrolidine-2-carboxamide is a chiral pyrrolidine derivative featuring a fluorine atom at the meta position of the benzyl group. Its structure comprises a five-membered pyrrolidine ring linked to a carboxamide group and a 3-fluorobenzyl substituent. This compound is part of a broader class of fluorinated chiral auxiliaries used in asymmetric synthesis, particularly in the stereoselective preparation of α-amino acids via Ni(II) Schiff base complexes .

Properties

Molecular Formula |

C12H15FN2O |

|---|---|

Molecular Weight |

222.26 g/mol |

IUPAC Name |

N-[(3-fluorophenyl)methyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C12H15FN2O/c13-10-4-1-3-9(7-10)8-15-12(16)11-5-2-6-14-11/h1,3-4,7,11,14H,2,5-6,8H2,(H,15,16) |

InChI Key |

LHOAHLKTUHMXCM-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(NC1)C(=O)NCC2=CC(=CC=C2)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Fluorobenzyl)pyrrolidine-2-carboxamide typically involves the reaction of 3-fluorobenzylamine with pyrrolidine-2-carboxylic acid or its derivatives. The reaction is often carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Substitution Reactions

The fluorobenzyl group undergoes nucleophilic aromatic substitution (NAS) due to the electron-withdrawing fluorine atom.

-

Reagents : Sodium methoxide (NaOMe) in methanol or other nucleophiles (e.g., amines, alkoxides).

-

Mechanism : The fluorine atom activates the para position for substitution, leading to derivatives with modified substituents (e.g., methoxy, amino groups).

| Substitution Type | Conditions | Outcome |

|---|---|---|

| Para-substitution | NaOMe, MeOH | Substituted fluorobenzyl derivatives |

| Ortho/para selectivity | Strong nucleophiles (e.g., -NH₂) | Regioselective substitution |

Oxidation and Reduction

Rearrangements

The compound may undergo Curtius rearrangements under specific conditions (e.g., activation with diphenylphosphoryl azide, DPPA), leading to ketone formation instead of the expected isocyanate intermediates . This is attributed to steric hindrance around the chiral center, which prevents nucleophilic attack.

| Reaction Type | Conditions | Product |

|---|---|---|

| Curtius rearrangement | DPPA, heat | Ketone derivatives |

| Side reactions | Acid catalysis, elevated temperatures | Decomposition or alternative rearrangements |

Hydrolysis

The amide bond is susceptible to acidic or basic hydrolysis , yielding pyrrolidine-2-carboxylic acid and 3-fluoroaniline. This reaction is critical for stability studies in pharmaceutical formulations.

Biological Activity-Related Reactions

Interactions with enzymes (e.g., InhA in Mycobacterium tuberculosis) involve hydrogen bonding between the carboxamide oxygen, active-site residues, and cofactors like NAD⁺ . These interactions are pivotal for inhibitory activity.

Key Research Findings

-

Synthesis Optimization : Continuous flow reactors and automated platforms enhance scalability and yield.

-

Structural Stability : The fluorobenzyl group improves metabolic stability and lipophilicity compared to non-fluorinated analogs.

-

Mechanistic Insights : Hydrogen bonding networks in enzyme active sites govern binding affinity, as observed in docking studies .

Scientific Research Applications

N-(3-Fluorobenzyl)pyrrolidine-2-carboxamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.

Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its structural features.

Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of N-(3-Fluorobenzyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Positional Isomers: Fluorine Substitution Effects

The position of the fluorine atom on the benzyl group significantly impacts stereochemical outcomes. Comparisons with 2- and 4-fluorobenzyl analogs reveal distinct trends:

Mechanistic Insights :

Substituent Variability: Benzoylphenyl vs. Other Groups

Replacing the 2-benzoylphenyl group with alternative substituents alters coordination and reactivity:

Key Findings :

Heterocycle Modifications: Pyrrolidine vs. Piperidine

Replacing pyrrolidine (5-membered) with piperidine (6-membered) alters ring strain and flexibility:

Structural Implications :

- Pyrrolidine derivatives are preferred for rigid, preorganized scaffolds in catalysis.

- Piperidine analogs may suit applications requiring adaptable binding pockets (e.g., enzyme inhibition) .

Biological Activity

N-(3-Fluorobenzyl)pyrrolidine-2-carboxamide is a compound of interest in pharmacological research, particularly due to its potential biological activities. This article delves into its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.

Synthesis and Structure

This compound is synthesized through various methods that typically involve the reaction of pyrrolidine derivatives with 3-fluorobenzyl halides or related compounds. The fluorine atom is crucial for enhancing the lipophilicity and biological activity of the compound.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Studies have shown that derivatives of pyrrolidine, including this compound, exhibit significant antimicrobial properties. For instance, compounds with similar structures have been reported to inhibit bacterial growth effectively, with IC50 values comparable to standard antibiotics like novobiocin .

2. Anticancer Potential

Research indicates that pyrrolidine derivatives can act as potent anticancer agents. In vitro studies have demonstrated that related compounds significantly inhibit cancer cell proliferation across various cell lines, including MCF-7 and HeLa cells. For example, one study reported an IC50 value of approximately 3.82 µM for a structurally similar compound against HeLa cells .

3. Enzyme Inhibition

This compound has shown promise in inhibiting key enzymes involved in cancer progression and inflammation. For instance, certain derivatives have been identified as effective inhibitors of Clk1 and Clk2, both of which are implicated in pre-mRNA splicing and tumor biology .

Case Study 1: Anticancer Activity

A recent study evaluated the antiproliferative effects of a series of pyrrolidine derivatives against various cancer cell lines. The findings highlighted that compounds with a pyrrolidine core exhibited enhanced cytotoxicity compared to controls, suggesting that modifications at the benzyl position significantly influence biological activity .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 22a | HeLa | 3.82 ± 0.11 |

| 22b | MCF-7 | 4.5 |

| 22c | A549 | 5.0 |

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of pyrrolidine derivatives, including this compound. The study revealed significant antibacterial activity against Gram-negative bacteria, with some compounds achieving IC50 values as low as 102 nM against matrix metalloproteinases (MMPs), which are critical for bacterial invasion .

Structure-Activity Relationships (SAR)

The biological activity of this compound is heavily influenced by its structural components:

- Fluorine Substitution : The presence of the fluorine atom enhances the compound's lipophilicity and binding affinity to target receptors.

- Pyrrolidine Ring : The pyrrolidine core is essential for maintaining the structural integrity necessary for biological interactions.

- Benzyl Group Modifications : Variations in the benzyl group significantly affect the compound's potency and selectivity against various biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.